molecular formula C22H13BrFNO3 B11573638 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

Cat. No.: B11573638
M. Wt: 438.2 g/mol
InChI Key: WPMJKNIGAJKUIZ-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a fluorobenzamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the acylation of a benzofuran derivative using 4-bromobenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 2-(4-bromobenzoyl)-1-benzofuran. The next step involves the coupling of this intermediate with 4-fluorobenzoyl chloride under conditions that promote amide bond formation, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, potentially leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide is unique due to the presence of both bromobenzoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H13BrFNO3

Molecular Weight

438.2 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C22H13BrFNO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27)

InChI Key

WPMJKNIGAJKUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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